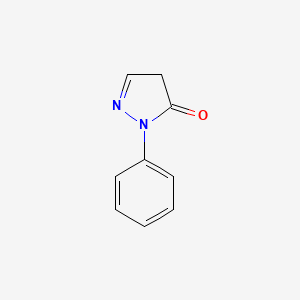

1-phenyl-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCOWMWIZNVSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402249 | |

| Record name | 1-phenyl-1H-pyrazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-92-6 | |

| Record name | 1-Phenyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-1H-pyrazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate

An In-depth Technical Guide for the Synthesis of 1-Phenyl-1H-pyrazol-5(4H)-one

Abstract

This technical guide provides a comprehensive examination of the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a pharmaceutically significant compound also known as Edaravone, from the foundational reagents ethyl acetoacetate and phenylhydrazine. Moving beyond a simple procedural outline, this document delves into the underlying chemical principles, offering a mechanistic rationale for the reaction pathway and the causality behind key experimental choices. We present a highly efficient, scalable, and solvent-free protocol that aligns with modern principles of green chemistry, yielding the target compound quantitatively. The guide includes a detailed experimental workflow, characterization data, and a discussion on the critical aspect of tautomerism in the final product, making it an essential resource for researchers in synthetic chemistry and drug development.

Introduction: The Significance of 1-Phenyl-3-methyl-5-pyrazolone

1-Phenyl-3-methyl-5-pyrazolone (PMP), commercially known as Edaravone (Radicava), is a prominent heterocyclic compound with a well-established role in medicinal chemistry. It functions as a potent antioxidant and free radical scavenger, leading to its approval as an intravenous medication for aiding recovery after ischemic stroke and for the treatment of amyotrophic lateral sclerosis (ALS).[1] The pyrazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Beyond its pharmaceutical applications, PMP serves as a crucial intermediate in the synthesis of various dyes and pigments.[3]

The classical and most direct route to this important molecule is the condensation reaction between ethyl acetoacetate and phenylhydrazine. This guide provides an in-depth analysis of this synthesis, emphasizing both theoretical understanding and practical execution for professionals in the field.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The formation of 1-phenyl-3-methyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine is a classic example of the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[4] The reaction proceeds through a condensation mechanism involving the formation of a hydrazone intermediate followed by intramolecular cyclization.

Causality of Reactivity: Ethyl acetoacetate is a 1,3-dicarbonyl compound, possessing two electrophilic centers: a ketone and an ester carbonyl group. The ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, which is stabilized by resonance with the adjacent oxygen atom. Consequently, the initial nucleophilic attack by phenylhydrazine occurs selectively at the ketone position.

The reaction mechanism unfolds in three key steps:

-

Regioselective Hydrazone Formation: The terminal nitrogen of phenylhydrazine performs a nucleophilic attack on the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to yield a stable phenylhydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the less reactive ester carbonyl group. This forms a five-membered heterocyclic intermediate.

-

Elimination of Ethanol: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final, stable 1-phenyl-3-methyl-5-pyrazolone ring.

Caption: Experimental workflow for solvent-free synthesis.

-

Charging the Reactor: Place ethyl acetoacetate (28.1 mL, 28.63 g, 0.22 mol) into a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Initial Cooling: Immerse the flask in an ice-water bath to cool the ethyl acetoacetate to 0°C. This is a critical control step to manage the initial exothermic reaction upon adding the phenylhydrazine.

-

Reagent Addition: Begin stirring and add phenylhydrazine (19.66 mL, 21.63 g, 0.20 mol) dropwise at a rate of approximately 1 mL/min. Maintain the temperature near 0°C during the addition.

-

Reaction Heating Stage 1: Once the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Continue stirring at this temperature for 1 hour.

-

Reaction Heating Stage 2: Increase the temperature to 90°C and maintain for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the flask to room temperature. The product will likely have solidified. Remove any volatile components (water, ethanol, and excess ethyl acetoacetate) using a rotary evaporator.

-

Purification: Wash the resulting pale yellow solid with diethyl ether (20 mL) to remove any non-polar impurities. Filter and dry the solid product. This procedure typically yields the product quantitatively (approx. 34.8 g, ~100%). [1]

Data Presentation and Product Validation

A successful synthesis is validated by comparing the physical and spectroscopic data of the product with established literature values.

Stoichiometry and Physical Properties

| Compound | Formula | M.W. ( g/mol ) | Amount | Moles | M.P. (°C) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 21.63 g | 0.20 | 19.5 |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 28.63 g | 0.22 | -43 |

| Product (PMP) | C₁₀H₁₀N₂O | 174.20 | ~34.8 g | ~0.20 | 126-128 [1] |

Spectroscopic Characterization (in CDCl₃)

The identity of the synthesized 1-phenyl-3-methyl-5-pyrazolone is unequivocally confirmed by NMR spectroscopy. The data below corresponds to the dominant CH-tautomer in CDCl₃. [1]

| Data Type | Chemical Shift (δ ppm) | Signal Description | Assignment |

|---|---|---|---|

| ¹H NMR | 2.18 | singlet, 3H | Methyl group (-CH₃) |

| 3.42 | singlet, 2H | Methylene group (-CH₂-) in pyrazolone ring | |

| 7.17 | triplet, 1H | para-Proton of phenyl ring | |

| 7.38 | triplet, 2H | meta-Protons of phenyl ring | |

| 7.84 | doublet, 2H | ortho-Protons of phenyl ring | |

| ¹³C NMR | 16.6 | -C H₃ | |

| 42.6 | -C H₂- | ||

| 118.4 | ortho-Carbons of phenyl ring | ||

| 124.6 | para-Carbon of phenyl ring | ||

| 128.4 | meta-Carbons of phenyl ring | ||

| 137.6 | Quaternary carbon of phenyl ring (C-N) | ||

| 156.1 | Quaternary carbon in pyrazolone ring (C=N) |

| | 170.2 | | Carbonyl carbon (C=O) |

The close correlation of the experimentally obtained melting point and NMR spectra with the reference data provides a self-validating system, confirming the successful synthesis of the target compound with high purity.

Conclusion

This guide has detailed the synthesis of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) from ethyl acetoacetate and phenylhydrazine, grounding the practical protocol within a firm theoretical framework. The Knorr pyrazole synthesis is a robust and reliable method, and the presented solvent-free adaptation offers exceptional efficiency, scalability, and adherence to green chemistry principles. By understanding the underlying mechanism, the rationale for regioselectivity, and the crucial role of tautomerism, researchers and drug development professionals can confidently execute this synthesis and fully characterize the resulting product, enabling further exploration of its significant therapeutic potential.

References

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm).

-

J&K Scientific LLC. Knorr Pyrazole Synthesis.

-

Name-Reaction.com. Knorr pyrazole synthesis.

-

Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40.

-

Chem Help Asap. Knorr Pyrazole Synthesis.

-

Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2459-2465.

-

Singh, P. P., & Singh, A. (2018). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles. Arkivoc, 2018(4), 1-52.

-

Google Patents. (CN101367763B) Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

-

Parajuli, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Novel 3-Methyl-N-Phenyl-Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.

-

Patel, K. D., Mistry, B. D., & Desai, K. R. (2002). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 18(3), 541-544.

-

Google Patents. (CN101367763A) Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

El-Sakka, I. A. (2003). Reaction of Phenylhydrazo ethylacetoacetate. Af. J. Sci. Tech., 4(2).

-

Google Patents. (CN105622514A) Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

Elguero, J., et al. (1974). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Zeitschrift für Naturforschung B, 29(1-2), 95-97.

-

Zare, A., et al. (2018). Ionic Liquid 1,3-Disulfonic Acid Imidazolium Trifluoroacetate ([Dsim][TFA]) as a Highly Efficient Catalyst for the One-Pot Synthesis of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Organic Chemistry Research, 4(2), 174-181.

-

Semantic Scholar. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-(phenylazo)acetoacetate.

-

Gomez, G. A. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(17), 5339.

-

Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

-

Yu, F., et al. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 3(32), 13183-13192.

-

National Cancer Institute. (1978). TR-141: 1-Phenyl-3-methyl-5-pyrazolone (CASRN 89-25-8).

-

Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 31(8), 729-735.

-

SIELC Technologies. (2018). 1-Phenyl-3-methyl-5-pyrazolone.

-

ChemBK. 1-Phenyl-3-Methyl-5-Pyrazole.

-

ResearchGate. (2011). Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3.

-

Des-sables, G. R., et al. (2022). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 27(22), 7943.

-

ResearchGate. (2012). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

-

ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.

-

Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6265.

Sources

An In-depth Technical Guide to the Chemical Properties and Structure of 1-phenyl-1H-pyrazol-5(4H)-one

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazolone structural motif is a cornerstone in medicinal chemistry, with a rich history of therapeutic applications.[1] First synthesized in the 19th century, these heterocyclic compounds have been extensively explored for a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their therapeutic potential often arises from their ability to interact with specific biological targets.[2] A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a drug utilized for its neuroprotective effects in treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][4][5] This guide will provide an in-depth technical overview of the parent compound, 1-phenyl-1H-pyrazol-5(4H)-one, focusing on its fundamental chemical properties, structural intricacies, synthesis, and characterization, to serve as a comprehensive resource for researchers and drug development professionals.

Molecular Structure and Tautomerism

This compound, with the molecular formula C₉H₈N₂O, is a five-membered heterocyclic compound featuring a phenyl group attached to a nitrogen atom of the pyrazole ring.[6] A critical aspect of its structure is the phenomenon of tautomerism, where the molecule exists as an equilibrium mixture of different structural isomers.

The primary tautomeric forms of this compound are the keto and enol forms. In the solid state and in nonpolar solvents, the keto form, this compound, is generally predominant. However, in solution, particularly in polar solvents, an equilibrium exists with its enol tautomer, 1-phenyl-1H-pyrazol-5-ol.[7][8] This equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.

The tautomerism can be influenced by factors such as the solvent, temperature, and the presence of substituents on the pyrazolone ring.[9] The interconversion between the keto and enol forms involves the migration of a proton and the rearrangement of double bonds within the molecule.

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-api.com [alfa-api.com]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. This compound | C9H8N2O | CID 4351114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

A-Comprehensive-Guide-to-the-Tautomeric-Landscape-of-1-Phenyl-5-Pyrazolone-Derivatives

Executive Summary

The 1-phenyl-5-pyrazolone scaffold is a cornerstone in medicinal chemistry and materials science, notable for its prevalence in pharmaceuticals like the neuroprotective agent edaravone.[1] A critical, yet often complex, aspect of this scaffold is its existence as a mixture of rapidly interconverting tautomers. This dynamic equilibrium between different structural isomers profoundly influences the molecule's physicochemical properties, including solubility, receptor binding affinity, metabolic stability, and ultimately, its biological function.[2] This technical guide provides an in-depth exploration of the tautomerism of 1-phenyl-1H-pyrazol-5(4H)-one and its derivatives. It delineates the primary tautomeric forms, investigates the key factors governing their equilibrium, details the analytical methodologies for their characterization, and discusses the profound implications for drug development professionals.

The Phenomenon of Pyrazolone Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton. For 1-phenyl-5-pyrazolone and its derivatives where the 4-position is unsubstituted, three principal tautomers are in a dynamic equilibrium.[3]

The Three Key Tautomeric Forms: CH, OH, and NH

The tautomeric equilibrium in 1-phenyl-5-pyrazolones involves three species, each with distinct structural and electronic features:

-

The CH-form (Keto form): Formally named this compound, this tautomer contains a ketone group (C=O) and an sp³-hybridized carbon at the C4 position, making it a methylene group (-CH₂-). This is often the most stable form, particularly in nonpolar environments and the solid state.

-

The OH-form (Enol form): Known as 1-phenyl-1H-pyrazol-5-ol, this tautomer is aromatic. It features a hydroxyl (-OH) group at the C5 position and a double bond between C4 and C5. This form possesses a phenolic character.

-

The NH-form (Amide form): Also referred to as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, this tautomer contains an N-H bond within the pyrazole ring and maintains a C=O group. It can be considered a vinylogous amide.[4]

The interconversion between these forms is a low-energy process, meaning that the predominant species can change with subtle shifts in the chemical environment.

Caption: Tautomeric equilibrium of 1-phenyl-5-pyrazolone.

Factors Governing Tautomeric Equilibrium

The delicate balance between the CH, OH, and NH tautomers is not static; it is dynamically influenced by several external and internal factors. Understanding these factors is paramount for predicting and controlling the behavior of pyrazolone derivatives.

The Critical Role of the Solvent Environment

Solvent polarity and hydrogen-bonding capability are arguably the most significant factors influencing the tautomeric ratio.[5]

-

Nonpolar Solvents (e.g., Chloroform, Benzene): In these environments, the less polar CH-form is generally favored. The lack of strong solute-solvent interactions allows the inherent stability of the keto form to dominate.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents, which are hydrogen bond acceptors, can stabilize the more polar NH- and OH-forms . For instance, in DMSO, the equilibrium for many 1-aryl-substituted pyrazolones shifts significantly towards a mixture of OH and NH tautomers.[3]

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors, leading to complex interactions. They can stabilize all three forms to varying degrees, often favoring the OH-form by forming hydrogen bonds with the hydroxyl group and the ring nitrogens.[5]

-

Expertise & Experience Insight: The choice of solvent in an experiment or formulation is not trivial. A drug substance existing as the CH-form in a nonpolar solvent might convert to the OH-form upon dissolution in an aqueous biological medium, potentially altering its interaction with a target receptor.

Electronic Effects of Substituents

Substituents on both the N1-phenyl ring and the C3 position of the pyrazolone core exert electronic influence (inductive and resonance effects) that can stabilize or destabilize specific tautomers.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) on the pyrazolone ring, particularly at the C3 position, tend to increase the electron density in the ring and stabilize the CH-form .[3]

-

Electron-withdrawing groups (e.g., -NO₂, -CF₃) can have more complex effects, sometimes favoring the more conjugated and polar OH- or NH-forms.

Analytical Methodologies for Tautomer Elucidation

A multi-pronged analytical approach is essential for unambiguously characterizing the tautomeric composition of a pyrazolone derivative in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution, as it allows for the direct observation and quantification of each species present.[5]

-

Expertise & Experience Insight: The key to a successful NMR analysis is recognizing the diagnostic signals for each tautomer. The CH-form is uniquely identified by its sp³-hybridized C4 carbon and the attached protons (-CH₂-), which appear in a distinct region of the ¹H and ¹³C spectra. The OH- and NH-forms both possess an sp² C4-H (vinyl proton), but can often be distinguished by the chemical shifts of their exchangeable -OH and -NH protons and the differing ¹⁵N chemical shifts of the ring nitrogens.[4]

| Tautomer | Diagnostic ¹H Signal | Approx. Chemical Shift (δ, ppm) | Diagnostic ¹³C Signal | Approx. Chemical Shift (δ, ppm) |

| CH-form | C4-H ₂ (Methylene) | 3.2 - 3.8 | C 4 (sp³) | 35 - 45 |

| OH-form | C4-H (Vinyl) | 5.5 - 6.0 | C 4 (sp²) | 85 - 95 |

| OH-form | OH (Exchangeable) | 9.0 - 12.0 (broad) | C 5-OH | 155 - 165 |

| NH-form | C4-H (Vinyl) | 5.4 - 5.9 | C 4 (sp²) | 90 - 100 |

| NH-form | NH (Exchangeable) | 10.0 - 13.0 (broad) | C 5=O | 160 - 170 |

Table 1: Typical NMR Chemical Shifts for Pyrazolone Tautomers. Note: Values are indicative and can vary significantly with solvent and substituents.

This protocol is designed to validate the tautomeric preference of a novel 1-phenyl-5-pyrazolone derivative.

-

Preparation: Accurately weigh 5-10 mg of the pyrazolone derivative.

-

Dissolution: Prepare three separate NMR samples by dissolving the compound in 0.6 mL of:

-

CDCl₃ (nonpolar)

-

DMSO-d₆ (polar aprotic)

-

CD₃OD (polar protic)

-

-

Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).

-

Analysis:

-

Identify the diagnostic signals for the CH₂ protons (CH-form) and the vinyl C4-H proton (OH/NH-forms) in each spectrum.

-

Integrate the respective signals to determine the relative ratio of the tautomers in each solvent.

-

Trustworthiness Check: The sum of the integrations for all tautomeric forms should account for all the material. Observe the exchangeable proton signals (-OH, -NH); their appearance and chemical shift provide complementary evidence.

-

X-ray Crystallography

-

Expertise & Experience Insight: While NMR reveals the equilibrium in solution, X-ray crystallography provides the definitive, unambiguous structure in the solid state.[4] This is crucial because the solid-state form dictates properties like dissolution rate. Often, crystallization will select for the most stable, least soluble tautomer, which is frequently the CH-form.[6]

Computational Chemistry

-

Expertise & Experience Insight: Density Functional Theory (DFT) calculations are an invaluable predictive tool. By calculating the ground-state energies of each tautomer in the gas phase and with implicit solvent models (e.g., PCM), we can predict their relative stabilities. A lower calculated energy corresponds to a more stable tautomer.[3] This in silico approach allows for rapid screening of derivatives and provides a theoretical framework to rationalize experimental findings.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-phenyl-1H-pyrazol-5(4H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-phenyl-1H-pyrazol-5(4H)-one and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. A thorough understanding of their molecular structure and physicochemical properties is paramount for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We delve into the intriguing tautomeric nature of this molecule and its profound impact on the interpretation of spectroscopic data. This guide is intended to be a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies.

Introduction: The Significance of this compound

The pyrazolone scaffold is a privileged structure in drug discovery, with derivatives demonstrating analgesic, anti-inflammatory, and neuroprotective properties.[1] this compound serves as a crucial building block for the synthesis of numerous pharmacologically active compounds. Its chemical reactivity and biological interactions are intrinsically linked to its molecular structure, which is complicated by the phenomenon of tautomerism. A precise and unambiguous spectroscopic analysis is therefore not just a routine characterization step but a fundamental prerequisite for successful drug development endeavors.

The Tautomeric Landscape of this compound

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers in equilibrium. The three principal tautomeric forms are the CH-form (keto), the OH-form (enol), and the NH-form. The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and physical state (solid or solution).

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound and provides valuable clues about its predominant tautomeric form, particularly in the solid state.

Key Vibrational Frequencies

| Tautomer | Functional Group | Characteristic Absorption (cm⁻¹) |

| CH-form | C=O (keto) | 1700 - 1720 |

| C-H (aliphatic) | 2850 - 3000 | |

| OH-form | O-H (enol) | 3200 - 3600 (broad) |

| C=C (aromatic/enol) | 1590 - 1650 | |

| NH-form | N-H | 3100 - 3500 (broad) |

| C=O (amide-like) | 1650 - 1680 |

A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the carbonyl group in the CH-form. Conversely, the presence of a broad band in the 3200-3600 cm⁻¹ region suggests the presence of the OH-form due to the O-H stretching vibration. The NH-form would exhibit a broad N-H stretching band and a C=O stretch at a slightly lower frequency than the CH-form due to resonance. [2][3]

Experimental Protocol for IR Analysis

-

Sample Preparation (Solid-State):

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the possible tautomers.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Expected Molecular Ion and Fragmentation

The molecular formula of this compound is C₉H₈N₂O, corresponding to a molecular weight of 160.17 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 160.

-

Loss of CO (m/z 28): A common fragmentation for cyclic ketones, leading to a peak at m/z 132.

-

Loss of N₂H (m/z 29): Cleavage of the N-N bond and subsequent rearrangement.

-

Phenyl cation (m/z 77): A very common fragment for phenyl-containing compounds.

-

Fragments arising from pyrazole ring cleavage.

It is important to note that derivatization, for instance with 1-phenyl-3-methyl-5-pyrazolone (PMP) for carbohydrate analysis, significantly alters the fragmentation pattern, with cleavages often directed by the derivative group. [4][5]

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Synthesis and Characterization: A Practical Approach

A reliable synthesis and purification protocol is essential for obtaining high-quality material for spectroscopic analysis.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of ethyl acetoacetate with phenylhydrazine. [6]

Caption: Synthesis of this compound.

Experimental Protocol:

-

To a solution of ethyl acetoacetate in a suitable solvent like ethanol, add an equimolar amount of phenylhydrazine.

-

Reflux the reaction mixture for several hours.

-

Upon cooling, the product will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Conclusion: An Integrated Spectroscopic Approach

The spectroscopic analysis of this compound is a multifaceted task that requires a synergistic application of NMR, IR, and Mass Spectrometry. The pronounced tautomerism of this molecule necessitates a careful consideration of the experimental conditions and a nuanced interpretation of the resulting data. By integrating the information from these powerful analytical techniques, researchers can gain a comprehensive understanding of the structure and behavior of this important pharmaceutical building block, thereby accelerating the discovery and development of new and effective medicines.

References

- (Reference to a general review on pyrazolones in medicinal chemistry - placeholder for a suitable reference)

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1515-1525. [Link]

-

Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502-510. [Link]

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1305, 137837. [Link]

-

Krems, C., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society, 98(4), 100019. [Link]

- (Placeholder for a reference discussing the synthesis of pyrazolones)

- (Placeholder for a reference discussing the biological activities of pyrazolones)

-

Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Zeitschrift für Naturforschung B, 29(11-12), 789-794. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Identification of isomeric disaccharides in mixture by the 1-phenyl-3-methyl-5-pyrazolone labeling technique in conjunction with electrospray ionization tandem mass spectrometry. Analytica Chimica Acta, 787, 139-146. [Link]

- (Placeholder for a reference on the applications of pyrazolones in drug development)

- (Placeholder for a reference on advanced NMR techniques for tautomer analysis)

- (Placeholder for a reference on computational studies of pyrazolone tautomerism)

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2017(2), M940. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. jocpr.com [jocpr.com]

- 3. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of isomeric disaccharides in mixture by the 1-phenyl-3-methyl-5-pyrazolone labeling technique in conjunction with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Pyrazolone Core: A Legacy of Serendipity and Synthetic Innovation in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From a Quinine Substitute to a Pharmaceutical Cornerstone

The history of medicinal chemistry is replete with tales of serendipitous discovery, where the pursuit of one goal unexpectedly illuminates a path to another. Few stories encapsulate this spirit of scientific inquiry better than that of the pyrazolone compounds. What began as a late 19th-century endeavor to synthesize quinine alternatives ultimately gifted the world one of its first synthetic, non-opioid analgesics and antipyretics. This guide delves into the rich history of pyrazolone compounds, tracing their journey from Ludwig Knorr's foundational discovery to their evolution as a critical scaffold in drug development. We will explore the nuances of their historical synthesis, the logic behind the experimental choices of the time, and the enduring legacy of these remarkable heterocyclic compounds.

The Genesis of a New Therapeutic Class: The Discovery of Antipyrine

The narrative of pyrazolones begins in 1883 with the German chemist Ludwig Knorr. While investigating potential quinine-related compounds, he serendipitously synthesized the first pyrazolone derivative, a compound that would come to be known as antipyrine (or phenazone).[1][2] This discovery was a landmark moment in medicine, as antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[2] The commercial success of antipyrine, the most widely used drug until the advent of Aspirin, catalyzed a wave of research into this novel class of compounds, leading to the development of a slew of derivatives with profound impacts on pain and fever management.[1]

The foundational reaction that brought this class of compounds to light is the Knorr pyrazole synthesis . This elegant condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as a β-ketoester, proved to be a versatile and relatively straightforward method for creating a wide array of pyrazolone analogs.[2][3] The general mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.[2]

The Early Pillars of Pyrazolone Therapeutics: Synthesis and Properties

The initial flurry of research following antipyrine's discovery led to the synthesis and characterization of several key derivatives that would dominate the therapeutic landscape for decades. Here, we detail the historical synthesis and key properties of three foundational pyrazolone compounds: antipyrine, aminopyrine, and phenylbutazone.

Antipyrine (Phenazone)

As the progenitor of the pyrazolone drug class, the synthesis of antipyrine by Knorr laid the groundwork for all subsequent developments. The original synthesis involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting intermediate, 1-phenyl-3-methyl-5-pyrazolone.[4]

Experimental Protocol: Historical Synthesis of Antipyrine

Part 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

-

Materials: Phenylhydrazine, Ethyl acetoacetate, Methanol, Concentrated Hydrochloric Acid.

-

Procedure:

-

In a suitable flask, dissolve phenylhydrazine in methanol.

-

Adjust the pH of the solution to approximately 5-6 with concentrated hydrochloric acid.

-

Slowly add ethyl acetoacetate to the stirred solution.

-

Heat the reaction mixture to reflux for 1-6 hours.

-

Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, will precipitate and can be collected by filtration.[2]

-

Part 2: Methylation to Antipyrine

-

Materials: 1-Phenyl-3-methyl-5-pyrazolone, Methyl iodide, Methanol.

-

Procedure:

-

The isolated 1-phenyl-3-methyl-5-pyrazolone is dissolved in methanol.

-

Methyl iodide is added to the solution.

-

The reaction mixture is heated, resulting in the methylation of the pyrazolone ring to form antipyrine.[5]

-

The product is then isolated and purified, typically by recrystallization.

-

Aminopyrine

Synthesized by Friedrich Stolz in 1893, aminopyrine (also known as amidopyrine) exhibited analgesic activity approximately three times that of antipyrine.[6] Its synthesis is a direct extension of antipyrine chemistry, involving the nitrosation and subsequent reduction and methylation of antipyrine.

Experimental Protocol: Historical Synthesis of Aminopyrine from Antipyrine

-

Materials: Antipyrine, Sodium nitrite, Sulfuric acid, Ammonium bisulfite, Ammonium sulfite, Formaldehyde, Nickel catalyst.

-

Procedure:

-

Nitrosation: Antipyrine is treated with sodium nitrite in an acidic medium (sulfuric acid) to introduce a nitroso group at the 4-position of the pyrazolone ring.

-

Reduction: The resulting nitroso-antipyrine is then reduced to 4-aminoantipyrine using a mixture of ammonium bisulfite and ammonium sulfite.[7]

-

Hydrolysis and Neutralization: The reaction mixture is hydrolyzed with sulfuric acid and then neutralized with liquid ammonia to yield 4-aminoantipyrine.[7]

-

Reductive Alkylation: 4-aminoantipyrine is then subjected to catalytic hydrogenation in the presence of formaldehyde and a nickel catalyst. This reductive alkylation process introduces two methyl groups to the amino group, forming aminopyrine.[1]

-

The crude aminopyrine is then purified by recrystallization from ethanol.[1]

-

Phenylbutazone

Introduced in 1949, phenylbutazone represented a significant structural deviation from the earlier pyrazolones. It is technically a pyrazolidinedione, a saturated version of the pyrazolone ring, and demonstrated potent anti-inflammatory properties. Its synthesis involves the condensation of diethyl n-butylmalonate with hydrazobenzene.

Experimental Protocol: Historical Synthesis of Phenylbutazone

-

Materials: Diethyl n-butylmalonate, Hydrazobenzene (1,2-diphenylhydrazine), Sodium ethoxide.

-

Procedure:

-

Diethyl n-butylmalonate and hydrazobenzene are heated in the presence of a strong base, such as sodium ethoxide.[2]

-

The reaction mixture is heated to drive the cyclization, forming the pyrazolidinedione ring structure.

-

The reaction is then cooled and acidified to precipitate the phenylbutazone.[5]

-

The crude product is collected and purified by recrystallization, typically from ethanol.[2]

-

Quantitative Data of Early Pyrazolone Derivatives

The following table summarizes key physicochemical properties of these historically significant pyrazolone compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |

| Antipyrine | C₁₁H₁₂N₂O | 188.23 | 114 | 51900 mg/L (at 25 °C)[8] |

| Aminopyrine | C₁₃H₁₇N₃O | 231.29 | 107-109 | Soluble[2][4] |

| Phenylbutazone | C₁₉H₂₀N₂O₂ | 308.37 | 105-108 | Sparingly soluble |

Mechanism of Action: The Role of Cyclooxygenase Inhibition

The analgesic, antipyretic, and anti-inflammatory effects of pyrazolone derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes.[4] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[9][10]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is typically induced by inflammatory stimuli, and its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[9]

By inhibiting COX enzymes, pyrazolones reduce the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation and pain. While early pyrazolones like antipyrine and aminopyrine are generally non-selective COX inhibitors, the discovery of the two COX isoforms paved the way for the development of more selective COX-2 inhibitors, a major focus of modern drug development.

Evolution of Synthetic Methodologies and Structure-Activity Relationships

The foundational Knorr synthesis, while revolutionary for its time, has been the subject of numerous modifications and improvements over the past century. Modern synthetic strategies often focus on improving yields, reducing reaction times, and employing more environmentally friendly catalysts and conditions. These advancements include the use of microwave-assisted synthesis, solid-phase supports, and novel catalytic systems.

The extensive research into pyrazolone derivatives has also led to a deeper understanding of their structure-activity relationships (SAR). Key insights include:

-

Substitution at the N-1 and C-3 positions of the pyrazolone ring significantly influences analgesic and anti-inflammatory activity.

-

The nature of the substituent at the C-4 position is crucial for potency and COX selectivity. For instance, the dimethylamino group in aminopyrine enhances its analgesic properties compared to antipyrine.

-

For pyrazolidinediones like phenylbutazone, the alkyl group at the C-4 position is a key determinant of anti-inflammatory activity.

These SAR studies have been instrumental in guiding the design of new pyrazolone-based compounds with improved therapeutic profiles and reduced side effects.

Conclusion: An Enduring Scaffold in Modern Drug Discovery

The journey of pyrazolone compounds, from a serendipitous discovery in a 19th-century laboratory to their current status as a versatile scaffold in medicinal chemistry, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The early pyrazolones not only provided much-needed relief from pain and fever for millions but also laid the groundwork for the development of modern non-steroidal anti-inflammatory drugs. While the use of some of the original compounds has waned due to safety concerns, the pyrazolone core continues to inspire the design and synthesis of new therapeutic agents for a wide range of diseases. The enduring legacy of Ludwig Knorr's discovery serves as a powerful reminder that even the most unexpected of chemical reactions can have a profound and lasting impact on human health.

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

-

The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrazolone. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Aminopyrine. (n.d.). PubChem. [Link]

-

Synthesis method of 4-aminoantipyrine. (2021, October 24). Alfa Chemical Co., Ltd. [Link]

-

Schematic depiction of selected cyclooxygenase-2 (COX-2) signaling pathways. (n.d.). ResearchGate. [Link]

-

COX pathway of arachidonic acid metabolism. (n.d.). ResearchGate. [Link]

-

Antipyrine. (n.d.). PubChem. [Link]

-

Phenylbutazone. (n.d.). PubChem. [Link]

-

Knorr, L. (1884). Synthese von chininartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 17(1), 546-552. [Link]

- Brune, K. (1997). The early history of non-opioid analgesics. Acute Pain, 1(1), 35-41.

-

Antipyrine. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 1-Phenyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-pyrazol-5(4H)-one and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities. The therapeutic efficacy and formulation development of these compounds are intrinsically linked to their physicochemical properties, primarily their solubility and stability. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various solvents and under different environmental conditions. This document is intended to serve as a vital resource for researchers and formulation scientists, enabling informed decisions in drug discovery and development processes.

The pyrazolone ring system, the core of this compound, is known for its tautomeric nature, existing in keto, enol, and zwitterionic forms. This tautomerism significantly influences its physical and chemical properties, including its solubility and interaction with different solvent systems. Understanding these nuances is critical for optimizing experimental design and ensuring the reliability of research outcomes.

I. Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and is a key parameter in the design of effective drug delivery systems. The solubility of this compound is influenced by the polarity of the solvent, temperature, and the crystalline form of the solid.

Qualitative and Quantitative Solubility Data

| Solvent | Type | Solubility | Notes |

| Water (Cold) | Polar Protic | Difficult to dissolve/Almost insoluble | |

| Water (Hot) | Polar Protic | Soluble | |

| Water (20°C) | Polar Protic | 3 g/L[1] | |

| Methanol | Polar Protic | Soluble[1] | |

| Ethanol | Polar Protic | Soluble[1] | |

| Isopropanol | Polar Protic | Likely Soluble | Based on general alcohol solubility. |

| Acetone | Polar Aprotic | Likely Soluble | Based on general pyrazolone solubility. |

| Acetonitrile | Polar Aprotic | Likely Soluble | Based on general pyrazolone solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Based on general pyrazolone solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Solutions in DMSO can be stored at -20°C for up to 3 months.[1] |

| Benzene | Nonpolar | Slightly Soluble[1] | |

| Ether | Nonpolar | Insoluble[1] | |

| Petroleum Ether | Nonpolar | Insoluble[1] | |

| Acidic Solutions | Aqueous | Soluble[1] | |

| Alkaline Solutions | Aqueous | Soluble[1] |

Causality Behind Solubility: The phenyl and pyrazolone rings contribute to the molecule's lipophilic character, while the carbonyl and amine-like nitrogen atoms provide sites for hydrogen bonding with protic solvents. The increased solubility in hot water is attributed to the endothermic nature of dissolving the crystalline solid, where higher temperatures provide the necessary energy to overcome lattice forces. Its solubility in acidic and alkaline solutions is due to the formation of soluble salts. The poor solubility in nonpolar solvents like ether and petroleum ether is consistent with the polar nature of the pyrazolone core.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol outlines a standardized method for determining the equilibrium solubility of this compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Caption: Workflow for Thermodynamic Solubility Determination.

II. Stability Profile of this compound

Understanding the stability of this compound is paramount for defining its shelf-life, storage conditions, and potential degradation pathways. The stability of pyrazolone derivatives can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Factors Affecting Stability

-

pH: The stability of pyrazolone derivatives is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.

-

Temperature: Elevated temperatures can accelerate the rate of degradation, following the principles of chemical kinetics.

-

Light (Photostability): Exposure to ultraviolet (UV) or visible light can induce photochemical degradation.

-

Oxidation: The pyrazolone ring can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways. While specific studies on this compound are not extensively reported, data from its close analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), provides significant insights.

Common Degradation Pathways:

-

Hydrolysis: Under acidic or basic conditions, the pyrazolone ring may undergo hydrolytic cleavage.

-

Oxidation: The molecule can be oxidized to form various products, including dimers and further oxidized species.

-

Photodegradation: UV light can lead to the formation of photoproducts through various photochemical reactions.

Experimental Protocol: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.

Methodology:

-

Method Development: Develop a reversed-phase HPLC method capable of separating this compound from all potential degradation products.

-

Forced Degradation: Subject the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.

-

Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Stability Testing: Store samples of this compound under various conditions (e.g., different temperatures and humidity levels) and analyze them at predetermined time points using the validated stability-indicating method.

Caption: Workflow for Stability-Indicating Method Development.

III. Tautomerism: A Key Influencer

This compound can exist in different tautomeric forms, primarily the keto and enol forms. The equilibrium between these forms is solvent-dependent and has a profound impact on the compound's properties.

Caption: Keto-Enol Tautomerism in this compound.

In non-polar solvents, the keto form is generally favored, while in polar, protic solvents, the enol form can be more prevalent due to hydrogen bonding. This tautomeric shift can influence solubility, reactivity, and spectroscopic properties. Therefore, it is essential to consider the solvent system when interpreting experimental data.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided data and experimental protocols are intended to empower researchers to conduct further investigations and make informed decisions in the development of new therapeutics. The complex interplay of solvent effects, temperature, and the inherent tautomerism of the pyrazolone core necessitates a thorough and systematic approach to characterizing this important class of molecules. As research progresses, a more comprehensive quantitative understanding of these properties will undoubtedly emerge, further facilitating the rational design and formulation of pyrazolone-based drugs.

References

-

1-Phenyl-3-Methyl-5-Pyrazole - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

potential biological activities of 1-phenyl-1H-pyrazol-5(4H)-one scaffolds

An In-Depth Technical Guide to the Biological Activities of 1-Phenyl-1H-pyrazol-5(4H)-one Scaffolds

Abstract

The this compound, a derivative of the pyrazolone class, represents a cornerstone scaffold in medicinal chemistry. First synthesized in the 19th century, this heterocyclic motif is the foundation for numerous clinically significant drugs, most notably Edaravone, used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). The scaffold's synthetic accessibility and versatile chemical nature allow for extensive structural modifications, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this compound derivatives across key therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant applications. Detailed experimental protocols and mechanistic pathways are provided to equip researchers and drug development professionals with the foundational knowledge to innovate upon this privileged structure.

The this compound Core: A Privileged Scaffold

Pyrazoles and their oxidized derivatives, pyrazolones, are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1][2] Their unique electronic and structural properties make them ideal pharmacophores capable of engaging with a wide array of biological targets. The this compound core is particularly significant, forming the backbone of compounds that have been in clinical use for over a century, starting with the antipyretic drug Antipyrine, first synthesized by Ludwig Knorr in 1883.[1]

The core structure is characterized by a phenyl group at the N1 position and a ketone at the C5 position, with tautomeric forms possible. This arrangement provides a rigid framework with specific hydrogen bonding capabilities and opportunities for substitution at multiple positions to modulate physicochemical properties and biological activity.

Figure 1: Core structure of this compound.

Synthesis and Derivatization

The prevalence of the this compound scaffold in drug discovery is partly due to its straightforward and high-yielding synthesis.

Core Synthesis: Knorr Pyrazole Synthesis

The most common and historically significant method is the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester (e.g., ethyl acetoacetate) and phenylhydrazine.[2][3] This reaction proceeds readily, often under mild conditions, to form the pyrazolone ring.

Figure 2: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one[3]

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and a suitable solvent such as dry ethanol.

-

Addition: Add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically in an oil bath) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold ethanol, and dry. Recrystallize the crude product from ethanol to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Derivatization Strategies

The true power of this scaffold lies in its potential for derivatization. Key strategies include:

-

Vilsmeier-Haack Reaction: This reaction on the pyrazolone core can introduce a formyl group at the C4 position, which serves as a versatile handle for synthesizing a wide range of derivatives, including chalcones and Schiff bases.[3]

-

Multi-component Reactions: One-pot, three-component reactions involving the pyrazolone, an aldehyde, and another nucleophile can rapidly generate diverse molecular libraries for high-throughput screening.[4]

-

Substitution on the Phenyl Ring: Modifying the N1-phenyl ring with various electron-donating or electron-withdrawing groups is a common strategy to fine-tune the electronic properties and lipophilicity, thereby influencing biological activity.[5]

Major Biological Activities and Mechanisms

Anti-inflammatory and Analgesic Activity

Pyrazolone derivatives are renowned for their potent anti-inflammatory and analgesic properties.[6] This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Mechanism of Action: Inflammation is often mediated by prostaglandins (PGs), which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. Many this compound derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by blocking the active site of these enzymes, thereby reducing prostaglandin production and mitigating pain, fever, and inflammation.[2][7] Some derivatives have shown selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with COX-1 inhibition.[8]

Figure 3: Simplified mechanism of anti-inflammatory action via COX inhibition.

Structure-Activity Relationship (SAR):

-

Substitution at the C4 position with bulky groups often enhances anti-inflammatory activity.

-

The nature of the substituent on the N1-phenyl ring is critical; for instance, piperazine moieties have been shown to confer significant anti-inflammatory and anti-nociceptive effects.[9]

-

Lipophilicity plays a key role, with more lipophilic derivatives often showing enhanced activity in cellular and in vivo models.[10]

| Compound/Derivative | Target | Activity Metric | Result | Reference |

| 1-phenyl-1H-pyrazole derivatives | Inflammation (rats) | Anti-inflammatory | Strong activity | [6] |

| Pyrazoline 2d/2e | Carrageenan-induced paw edema | % Inhibition | Higher than indomethacin | [10] |

| LQFM-008 (piperazine derivative) | Formalin test (nociception) | Licking Time | Significantly reduced | [9] |

| Pyrazole-Pyrazoline Hybrids | LPS-induced TNF-α release | % Inhibition | Up to 66.4% | [11] |

Table 1: Selected Anti-inflammatory and Analgesic Activity of this compound Derivatives.

Antimicrobial Activity

The scaffold has demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[12][13] The mechanism is often linked to the disruption of essential cellular processes in microbes.

Mechanism of Action: While not always fully elucidated, the antimicrobial action of pyrazole derivatives is thought to involve the inhibition of microbial cell wall synthesis or interference with other vital metabolic pathways.[12] The structure of the bacterial cell wall (thick peptidoglycan layer in Gram-positive vs. outer membrane in Gram-negative) can influence the susceptibility to different derivatives.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Pyrazolo pyrazolones | S. aureus | 6.25 - 12.5 | |

| Pyrazolo pyrazolones | E. coli | 12.5 - 25 | |

| Pyrazolyl 1,3,4-thiadiazines | Candida albicans | 3.9 - 7.81 | [12] |

| Pyrazole-Pyrazoline Hybrids | S. aureus | 12.5 - 50 | [11] |

Table 2: Selected Antimicrobial Activity (MIC) of this compound Derivatives.

Anticancer Activity

Numerous derivatives of the this compound scaffold have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[14][15][16][17]

Mechanism of Action: The anticancer effects are diverse and target-specific. A prominent mechanism is the inhibition of tubulin polymerization .[14] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Other reported mechanisms include the inhibition of key signaling kinases and the induction of apoptotic pathways through modulation of proteins like MCL-1.[18]

Figure 4: General experimental workflow for in vitro anticancer screening.

Structure-Activity Relationship (SAR):

-

Hybridization of the pyrazole scaffold with other pharmacophores, like chalcones, has proven to be an effective strategy for developing potent cytotoxic agents.[14][15]

-

Substitutions on the arylmethylene bridge in bis(pyrazol-5-ols) significantly impact both antioxidant and cytotoxic activities, with halogenated derivatives often showing high potency.[19]

-

The selectivity against cancer cells versus normal cells is a critical parameter, and modifications can be made to improve the therapeutic index.[16]

| Compound/Derivative | Cell Line | IC50 (µM) | Mechanism | Reference |

| Pyrazole-Chalcone Hybrid | Various | 0.4 - 11.4 | Cytotoxic | [15] |

| Thiophene-based Pyrazoline (2) | WiDr (colorectal) | 0.25 | Tubulin Inhibition | [16] |

| 4,4'-(arylmethylene)bis-pyrazol-5-ol (3i) | RKO (colorectal) | 9.9 | p53-mediated apoptosis | [19] |

| Pyrazole-Chalcone Conjugates | MCF-7 (breast) | 2.1 - 4.5 | Tubulin Polymerization Inhibition | [14] |

Table 3: Selected Anticancer Activity of this compound Derivatives.

Anticonvulsant Activity

The pyrazolone core is a recognized pharmacophore for anticonvulsant activity, with derivatives showing efficacy in preclinical models of epilepsy.[1][20][21][22]

Mechanism of Action: The anticonvulsant effects are evaluated using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests. Activity in the MES test suggests an effect on voltage-gated sodium channels, while activity in the sc-PTZ test points towards an interaction with the GABAergic system (e.g., T-type calcium channels). Some pyrazolone derivatives also exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.[1][20]

| Compound/Derivative | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| Pyrazolyl Semicarbazone (6k) | sc-PTZ | 20.4 | 10.8 | [21] |

| Pyrazole Derivative (7h) | MES & sc-PTZ | Significant Activity | - | [20] |

Table 4: Anticonvulsant Activity of Selected this compound Derivatives.

Conclusion and Future Outlook

The this compound scaffold is a testament to the enduring power of privileged structures in drug discovery. Its synthetic tractability, coupled with a rich and diverse pharmacological profile, has cemented its role as a vital starting point for the development of novel therapeutics. From inflammation and pain to cancer and epilepsy, derivatives of this core continue to yield promising lead compounds.

Future research will likely focus on several key areas:

-

Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that selectively inhibit specific isoforms of enzymes (e.g., COX-2) or specific protein-protein interactions.

-

Hybrid Molecules: Continuing the successful strategy of combining the pyrazolone scaffold with other known pharmacophores to create dual-action drugs or to enhance potency and selectivity.[15]

-

Advanced Drug Delivery: Formulating potent pyrazolone derivatives into novel delivery systems to improve bioavailability, reduce off-target toxicity, and enhance therapeutic efficacy.

The continued exploration of the chemical space around the this compound core, guided by a deeper understanding of its structure-activity relationships, promises to deliver the next generation of innovative medicines for a wide range of human diseases.

References

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Yu, F., Chen, Z., Hao, X., Jiang, X., Yan, S., & Lin, J. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 3(32), 13183-13192. [Link]

-

Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E, 66(Pt 2), o709. [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). Karger Publishers. [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

-

Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). National Institutes of Health. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

-

1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.). Europe PMC. Retrieved January 21, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Pyrazolo[5,1-c][3][8][23]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Synthesis and Evaluation of Anticonvulsant Activities of Pyrazol yl Semicarbazones. Part II. (2016). Bentham Science. [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). ResearchGate. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. [Link]

-

A Review on Pyrazole chemical entity and Biological Activity. (2015). International Journal of Pharma Sciences and Research. [Link]

-

Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and/or antimicrobial agent: a review. (2010). PubMed. [Link]

-

Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). PubMed. [Link]

-

Anticonvulsant effect of compounds 7 (a–h). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencescholar.us [sciencescholar.us]

- 8. mdpi.com [mdpi.com]

- 9. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

- 21. benthamdirect.com [benthamdirect.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-phenyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyrazolone Core

Pyrazolone derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[1] The 1-phenyl-1H-pyrazol-5(4H)-one scaffold is a key pharmacophore in numerous commercial drugs. Beyond their medicinal applications, these compounds are utilized as ligands in coordination chemistry and as precursors in the synthesis of azo dyes.[2] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel derivatives with enhanced efficacy and specificity.